molecular formula C15H24F2N2O3 B7634291 1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

Cat. No. B7634291
M. Wt: 318.36 g/mol
InChI Key: KVGDXCWZILLINQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound is also known by its chemical name, MK-1775, and is a small molecule inhibitor of the protein kinase Wee1.

Mechanism of Action

MK-1775 inhibits Wee1 by binding to the ATP-binding site of the enzyme, preventing its activity. Wee1 is an important regulator of the G2 checkpoint in the cell cycle, and its inhibition leads to premature entry of cells into mitosis. This premature entry of cells into mitosis leads to increased DNA damage and cell death, especially in cancer cells that are already under stress from DNA-damaging agents.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer treatment, MK-1775 has also been shown to have other biochemical and physiological effects. Studies have shown that MK-1775 can enhance the efficacy of radiotherapy in non-small cell lung cancer, and can also sensitize cancer cells to PARP inhibitors. MK-1775 has also been shown to have potential applications in the treatment of malaria and other infectious diseases.

Advantages and Limitations for Lab Experiments

MK-1775 has several advantages as a research tool in the field of medicinal chemistry. Its small size and well-defined mechanism of action make it an attractive candidate for drug development. However, there are also some limitations to its use in lab experiments. MK-1775 is a potent inhibitor of Wee1, but it has also been shown to inhibit other kinases at higher concentrations. This off-target inhibition can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on MK-1775. One area of focus is the development of combination therapies that include MK-1775 and other DNA-damaging agents. Another area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from MK-1775 treatment. Finally, there is ongoing research into the development of more selective Wee1 inhibitors that can avoid the off-target effects seen with MK-1775.
Conclusion:
In conclusion, 1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one, or MK-1775, is a small molecule inhibitor of the protein kinase Wee1 that has potential applications in the field of medicinal chemistry. Its ability to sensitize cancer cells to DNA-damaging agents has made it an attractive candidate for cancer treatment, and ongoing research is exploring its potential in other areas as well. While there are some limitations to its use in lab experiments, the future directions for research on MK-1775 are promising.

Synthesis Methods

The synthesis of MK-1775 involves a multi-step process that includes the reaction of 4,4-Difluorocyclohexanecarbonyl chloride with piperazine, followed by the reaction of the resulting compound with 3-methoxypropan-1-ol. This process yields MK-1775 as a white crystalline solid.

Scientific Research Applications

MK-1775 has been extensively studied for its potential applications in cancer treatment. The protein kinase Wee1 plays a crucial role in the cell cycle checkpoint, and its inhibition has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy. MK-1775 has been shown to enhance the efficacy of DNA-damaging agents by inhibiting Wee1, leading to increased DNA damage and cell death in cancer cells.

properties

IUPAC Name

1-[4-(4,4-difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24F2N2O3/c1-22-11-4-13(20)18-7-9-19(10-8-18)14(21)12-2-5-15(16,17)6-3-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVGDXCWZILLINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(=O)N1CCN(CC1)C(=O)C2CCC(CC2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4,4-Difluorocyclohexanecarbonyl)piperazin-1-yl]-3-methoxypropan-1-one

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